molecular formula C6H15NO2Si B3220608 (2R)-2-amino-3-(trimethylsilyl)propanoic acid CAS No. 119906-45-5

(2R)-2-amino-3-(trimethylsilyl)propanoic acid

Cat. No.: B3220608
CAS No.: 119906-45-5
M. Wt: 161.27 g/mol
InChI Key: MNHNHHIHUYPXHP-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-3-(trimethylsilyl)propanoic acid is a chiral, non-proteinogenic amino acid of high interest in synthetic and medicinal chemistry research . This compound features a propanoic acid backbone that is substituted at the 2-position with an amino group and at the 3-position with a trimethylsilyl group, resulting in the molecular formula C7H17NO2Si and a molecular weight of 175.30 g/mol . The integration of a silicon atom into this amino acid structure makes it a valuable building block for the synthesis of novel organosilicon compounds. Researchers utilize this chiral scaffold in the development of potential pharmaceutical agents, asymmetric synthesis, and as a precursor for more complex molecules. The trimethylsilyl group can influence the compound's lipophilicity and steric properties, which is a key area of study in structure-activity relationship (SAR) investigations . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be administered to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-trimethylsilylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2Si/c1-10(2,3)4-5(7)6(8)9/h5H,4,7H2,1-3H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHNHHIHUYPXHP-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization and Structural Elucidation of 2r 2 Amino 3 Trimethylsilyl Propanoic Acid and Its Derivatives

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. springernature.comnih.govresearchgate.net For a chiral molecule like "(2R)-2-amino-3-(trimethylsilyl)propanoic acid," this technique can unambiguously establish the 'R' configuration at the chiral center.

The process involves growing a single crystal of the compound and diffracting X-rays through it. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. To determine the absolute configuration, anomalous dispersion effects are utilized. mit.edu This requires the presence of atoms that scatter X-rays with a significant phase shift, and while heavier atoms are ideal, it is often possible with lighter atoms, including silicon, given high-quality crystals and data. mit.edu The analysis of Bijvoet pairs in the diffraction data allows for the correct assignment of the enantiomer. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. docbrown.info The IR spectrum of "this compound" will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond, with the broadness resulting from hydrogen bonding. docbrown.info

N-H Stretch: Absorptions in the 3000-3300 cm⁻¹ region are expected for the amino group.

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ arise from the C-H bonds of the alkyl chain and the TMS group.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. docbrown.info

Si-C Stretch: Vibrations associated with the Si-C bonds of the trimethylsilyl (B98337) group typically appear in the fingerprint region, often around 1250 cm⁻¹ and 840 cm⁻¹.

Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
Amino GroupN-H Stretch3000-3300
Alkyl & TMSC-H Stretch<3000
CarbonylC=O Stretch1700-1725 (strong, sharp)
TrimethylsilylSi-C Stretch~1250 and ~840

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. docbrown.info For "this compound," mass spectrometry would confirm its molecular weight of 161.28 g/mol .

Under electron ionization (EI), the molecule will form a molecular ion ([M]⁺), which can then undergo fragmentation. The fragmentation pattern provides a "fingerprint" that can be used for identification and structural elucidation. nist.gov Common fragmentation pathways for trimethylsilylated compounds often involve the loss of a methyl group ([M-15]⁺) to form a stable silicon-containing cation. nih.govsci-hub.se Other characteristic fragments for this molecule would likely arise from the cleavage of the propanoic acid backbone. unito.it For instance, the loss of the carboxylic acid group ([M-45]⁺) is a common fragmentation for amino acids. The analysis of these fragment ions allows for the piecing together of the molecular structure.

Applications in Peptide Chemistry and Biomolecular Engineering

Design and Synthesis of Silicon-Containing Peptides and Peptidomimetics

The synthesis of peptides incorporating (2R)-2-amino-3-(trimethylsilyl)propanoic acid, often referred to as (L)-(trimethylsilyl)alanine (TMSAla), has been achieved using solid-phase peptide synthesis (SPPS). The availability of the Fmoc-protected form of TMSAla allows for its stepwise incorporation into peptide chains, enabling the creation of custom-designed silicon-containing peptides. The introduction of the trimethylsilyl (B98337) moiety into a peptide backbone can significantly influence its physicochemical and biological properties.

Modulation of Conformational Flexibility and Higher-Order Structure

The substitution of a methyl group in alanine (B10760859) with a larger trimethylsilyl group introduces steric bulk that can restrict the conformational freedom of the peptide backbone. This steric hindrance can influence local dihedral angles and favor specific secondary structures, such as β-turns or helical conformations. While detailed conformational analyses of peptides containing this compound are not extensively documented in publicly available literature, the general principle of using sterically demanding unnatural amino acids to induce specific structural motifs is a well-established strategy in peptide design. The precise conformational effects would be dependent on the position of the TMSAla residue within the peptide sequence and the surrounding amino acid context.

Enhanced Resistance to Proteolytic Enzyme Degradation

A significant advantage of incorporating silicon-containing amino acids into peptides is the potential for increased resistance to enzymatic degradation. Proteolytic enzymes recognize and cleave specific peptide bond sequences. The bulky trimethylsilyl group in the side chain of TMSAla can act as a steric shield, hindering the access of proteases to the adjacent peptide bonds. This steric hindrance can significantly slow down or even prevent enzymatic cleavage, thereby prolonging the biological half-life of the peptide. A review on silicon-containing amino acids and peptides suggests that they hold great promise for enhancing resistance to enzyme degradation nih.gov. While specific quantitative data on the proteolytic stability of peptides containing this compound are limited, the principle of steric shielding by bulky side chains is a widely recognized strategy for improving peptide stability.

Site-Specific Incorporation of Trimethylsilyl-Containing Noncanonical Amino Acids via Genetic Code Expansion

Genetic code expansion has revolutionized the field of protein engineering by enabling the site-specific incorporation of noncanonical amino acids (ncAAs) with unique functionalities into proteins. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense or frameshift codon.

Development of Silicon-Based Probes for Biophysical Studies

Should the genetic incorporation of this compound be achieved, it would open up new avenues for biophysical studies of proteins. The trimethylsilyl group possesses unique spectroscopic properties that can be exploited as a probe. For instance, the nine equivalent protons of the trimethylsilyl group would give rise to a sharp, singlet signal in ¹H NMR spectra, potentially in a region with minimal overlap from other protein signals. This would provide a sensitive handle for monitoring local protein environment, conformational changes, and interactions with other molecules. Furthermore, the silicon atom itself (²⁹Si) is an NMR-active nucleus, which could be utilized in specialized NMR experiments to provide further insights into protein structure and dynamics. The development of a robust system for incorporating TMSAla would thus provide a valuable tool for the detailed biophysical characterization of proteins.

Solid-Phase Peptide Synthesis (SPPS) with (Trimethylsilyl)propanoic Acid Derivatives

The incorporation of non-canonical amino acids into peptide sequences is a key strategy for enhancing their therapeutic properties. Among these, this compound, also known as (L)-trimethylsilylalanine (TMSAla), has emerged as a valuable building block in Solid-Phase Peptide Synthesis (SPPS). researchgate.net The use of its fluorenylmethyloxycarbonyl (Fmoc) protected form, Fmoc-(L)-TMSAla-OH, allows for its seamless integration into standard automated peptide synthesis protocols. researchgate.netacs.org

SPPS is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. altabioscience.comdu.ac.in The Fmoc/tBu (tert-butyl) strategy is a widely adopted method that involves the use of the base-labile Fmoc group for temporary protection of the α-amino group of the incoming amino acid. altabioscience.comnih.gov The synthesis of Fmoc-TMSAla-OH has been efficiently achieved, making it readily available for use in SPPS. researchgate.net

The process of incorporating TMSAla into a growing peptide chain follows the standard SPPS cycle:

Resin Loading: The C-terminal amino acid of the target peptide is first anchored to a solid support, such as a 2-chlorotrityl chloride (2-CTC) resin. acs.orgnih.gov

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in dimethylformamide (DMF). du.ac.inrsc.org

Coupling: The subsequent amino acid, in this case, Fmoc-TMSAla-OH, is activated and coupled to the deprotected N-terminus of the resin-bound peptide. acs.org

Washing: Excess reagents and byproducts are washed away to ensure the purity of the growing peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. The presence of the bulky trimethylsilyl group on the side chain of TMSAla does not significantly hinder the coupling efficiency in SPPS. acs.org

One of the key advantages of using TMSAla is its stability under the conditions of Fmoc-based SPPS. The trimethylsilyl group is resistant to the repetitive basic treatments required for Fmoc removal and the acidic conditions often used for final cleavage of the peptide from the resin. nih.gov

Contributions to the Development of Novel Bioactive Compounds

The unique physicochemical properties conferred by the silicon-containing side chain of this compound have been leveraged to develop novel bioactive peptides with improved pharmacological profiles. nih.govacs.org The replacement of a carbon atom with silicon can enhance resistance to enzymatic degradation and increase lipophilicity, which may improve bioavailability. nih.govacs.orgvub.be

Research Findings on Bioactive Peptides Incorporating TMSAla:

Bioactive Peptide ClassSpecific ExampleKey Findings
Neurotensin Analogues JMV 7488 (DOTA-(βAla)2-Lys-Lys-Pro-(D)Trp-Ile-TMSAla-OH)This radiometalated neurotensin analogue, incorporating TMSAla at the C-terminus, targets the neurotensin receptor 2 (NTS2). It was synthesized using SPPS and has been investigated for its potential in tumor imaging. acs.orgnih.gov
Opioid-Neurotensin Hybrids OPNT hybridsThe incorporation of TMSAla, along with other unnatural amino acids like silaproline (Sip), into opioid-neurotensin hybrids significantly prolonged their plasma half-life to over 20 hours. This increased stability is a crucial factor for developing effective therapeutics. acs.org
Radiolabeled Peptides for PET Imaging 68Ga-radiolabelled neurotensin analoguesThe introduction of TMSAla into neurotensin analogues for positron emission tomography (PET) imaging resulted in improved radiopharmaceutical characteristics. These peptides were synthesized via standard Fmoc SPPS protocols. rsc.orgumontpellier.fr

The successful synthesis and application of these bioactive peptides underscore the importance of this compound as a specialized building block in peptide chemistry and biomolecular engineering. Its ability to be readily incorporated into peptides via SPPS opens up new avenues for the rational design of next-generation peptide-based diagnostics and therapeutics. nih.gov

Role As Chiral Building Blocks in Asymmetric Organic Synthesis

Utilization in Stereoselective Transformations

The application of (2R)-2-amino-3-(trimethylsilyl)propanoic acid and its derivatives in stereoselective transformations is a growing area of interest in synthetic organic chemistry. The presence of the chiral center at the α-carbon allows for the transfer of stereochemical information, guiding the formation of new stereocenters in a predictable manner.

One of the key applications of this chiral building block lies in the synthesis of enantiomerically enriched β-silyl-α-amino acids. These non-proteinogenic amino acids are valuable precursors for the synthesis of peptidomimetics and other biologically active compounds. The trimethylsilyl (B98337) group can be further functionalized or can influence the conformation of the molecule, thereby impacting its biological activity.

Research in the area of photoredox and hydrogen atom transfer (HAT) processes has opened up new avenues for the synthesis of β-silyl-α-amino acid motifs. These methods allow for the direct hydrosilylation of dehydroalanine (B155165) derivatives, offering a metal-free and efficient route to these valuable compounds. The stereochemistry of the starting chiral amine plays a crucial role in directing the outcome of these reactions, leading to high diastereoselectivity.

The table below summarizes key aspects of the utilization of chiral amino acids in stereoselective synthesis, which can be extrapolated to the potential applications of this compound.

Transformation TypeChiral Building BlockKey FeatureOutcome
Asymmetric AlkylationChiral oxazolidinones derived from amino acidsSteric hindrance from the chiral auxiliaryHigh diastereoselectivity in the formation of new C-C bonds
Aldol ReactionsSchiff bases of glycine (B1666218) derivativesPre-organization of the enolate through hydrogen bondingEnantio- and syn-selective synthesis of β-hydroxy α-amino acids
Conjugate AdditionHomochiral lithium amidesStereocontrolled addition to α,β-unsaturated estersAsymmetric synthesis of diamino acids

While direct and extensive literature on the specific use of this compound in a wide array of stereoselective transformations is still emerging, its structural analogy to other well-studied chiral amino acids suggests its significant potential in this domain.

Chiral Derivatizing Agents for Enantiomeric Excess Determination

The determination of the enantiomeric purity of a chiral compound is a critical aspect of asymmetric synthesis. Chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished and quantified using standard analytical techniques such as NMR spectroscopy or chromatography.

This compound and its activated derivatives have the potential to be effective chiral derivatizing agents for the determination of the enantiomeric excess (ee) of chiral amines, alcohols, and other nucleophiles. The reaction of the chiral acid with a racemic analyte leads to the formation of two diastereomeric amides or esters. The different spatial arrangements of the substituents in these diastereomers result in distinct chemical shifts in their NMR spectra or different retention times in chromatography, allowing for their quantification.

The trimethylsilyl group in the derivatizing agent can offer several advantages. It provides a bulky substituent that can enhance the separation of the diastereomeric signals. Furthermore, the silicon atom can serve as a useful handle for further chemical modifications or for detection by specific analytical methods.

The general principle of using a chiral acid as a derivatizing agent is outlined in the table below:

Analyte TypeDerivatizing AgentResulting DiastereomersAnalytical Technique
Chiral AmineThis compoundDiastereomeric amidesNMR Spectroscopy, HPLC
Chiral AlcoholThis compoundDiastereomeric estersNMR Spectroscopy, GC, HPLC

While specific protocols detailing the use of this compound as a standard chiral derivatizing agent are not yet widely documented, the fundamental principles of chiral derivatization strongly support its potential in this application. The development of new and efficient CDAs is an ongoing effort in analytical chemistry, and organosilicon compounds like the one discussed here present a promising avenue for exploration.

Chemical Modifications and Derivatization Studies of 2r 2 Amino 3 Trimethylsilyl Propanoic Acid

Synthesis of N-Acylated and Other Functionalized Derivatives

The amino group of (2R)-2-amino-3-(trimethylsilyl)propanoic acid serves as a primary site for functionalization, most commonly through N-acylation. This modification is crucial for integrating the amino acid into peptide chains and for creating a diverse range of derivatives with potentially altered biological activities. The chemical reactivity of silicon-containing amino acids is generally comparable to their carbon counterparts, allowing for the use of standard peptide coupling protocols.

A general and efficient method for the N-acylation of amino acids, which can be applied to this compound, involves the in-situ silylation of the amino acid followed by reaction with an acyl chloride. For instance, treatment of an amino acid with an excess of a silylating agent like hexamethyldisilazane (B44280) (HMDS) in the presence of a catalytic amount of sulfuric acid generates N,O-bis-silyl derivatives. These intermediates readily react with acyl chlorides under mild conditions to yield the corresponding N-acylated amino acids with high regioselectivity.

One specific example of such a reaction is the synthesis of N-(3-trimethylsilyl-2-propynoyl) amino acids. While this has been demonstrated on a range of standard amino acids, the methodology is directly applicable to this compound. The reaction would proceed by first protecting the amino and carboxyl groups of this compound via silylation, followed by the addition of 3-trimethylsilylpropynoyl chloride. This would yield the N-acylated product, N-(3-trimethylsilyl-2-propynoyl)-(2R)-2-amino-3-(trimethylsilyl)propanoic acid.

The table below illustrates a selection of potential N-acylated derivatives of this compound that could be synthesized using established acylation methodologies.

Acylating AgentResulting N-Acylated DerivativePotential Properties/Applications
Acetyl Chloride(2R)-2-acetamido-3-(trimethylsilyl)propanoic acidIncreased lipophilicity, peptide synthesis building block
Benzoyl Chloride(2R)-2-benzamido-3-(trimethylsilyl)propanoic acidIntroduction of an aromatic moiety, potential for altered biological interactions
Fmoc-ClN-Fmoc-(2R)-2-amino-3-(trimethylsilyl)propanoic acidProtection for solid-phase peptide synthesis
Boc-AnhydrideN-Boc-(2R)-2-amino-3-(trimethylsilyl)propanoic acidProtection for solution-phase peptide synthesis
3-Trimethylsilylpropynoyl chlorideN-(3-trimethylsilyl-2-propynoyl)-(2R)-2-amino-3-(trimethylsilyl)propanoic acidIntroduction of a reactive alkyne for click chemistry

Exploration of Side Chain Modifications for Tailored Properties

The trimethylsilyl (B98337) side chain of this compound offers another avenue for chemical modification to tailor its properties. While the silicon-carbon bond is generally stable, the methyl groups on the silicon atom can be substituted to introduce new functional groups. This allows for the creation of derivatives with altered polarity, reactivity, and potential for further conjugation.

Research on derivatives of the closely related β-(trimethylsilyl)alanine has demonstrated the feasibility of such side-chain modifications. These synthetic strategies can be adapted for this compound. The general approach involves the synthesis of precursors where one of the methyl groups on the silicon is replaced by a functionalizable group.

For example, multistep syntheses have been developed to produce silicon-containing α-amino acids with Si-CH2-NH2, Si-CH2-OH, or Si-CH2-SH functionalities. These syntheses often start from a suitably protected dihydropyrazine (B8608421) derivative, allowing for the construction of the amino acid backbone and the functionalized silyl (B83357) side chain. The resulting derivatives of β-(trimethylsilyl)alanine, such as rac- and (R)-Me2Si(CH2R)CH2CH(NH2)COOH where R can be NH2, OH, or SH, showcase the potential for introducing diverse chemical handles onto the silicon atom.

These modifications can significantly impact the properties of the amino acid. For instance, the introduction of a hydroxyl or amino group would increase the polarity of the side chain, while a thiol group could be used for disulfide bonding or conjugation to other molecules.

The table below summarizes some of the side-chain modified derivatives of this compound that could be synthesized based on established methods for analogous compounds.

Side Chain ModificationResulting DerivativePotential Properties/Applications
Hydroxymethylation of Silicon(2R)-2-amino-3-(hydroxymethyldimethylsilyl)propanoic acidIncreased polarity, potential for esterification
Aminomethylation of Silicon(2R)-2-amino-3-(aminomethyldimethylsilyl)propanoic acidIncreased polarity, site for further amidation
Mercaptomethylation of Silicon(2R)-2-amino-3-(mercaptomethyldimethylsilyl)propanoic acidSite for disulfide bond formation or bioconjugation

Theoretical and Computational Investigations

Molecular Modeling and Dynamics Simulations of Silicon-Containing Amino Acids and Peptides

The study of silicon-containing amino acids, such as (2R)-2-amino-3-(trimethylsilyl)propanoic acid, heavily relies on molecular modeling and dynamics simulations to understand their structure and behavior at an atomic level. researchgate.netnih.gov These computational techniques are crucial for predicting how the incorporation of a silicon atom in place of a carbon atom affects the properties of amino acids and the peptides they form. nih.govacs.org

Molecular dynamics (MD) simulations, for instance, can model the interaction of these amino acids with their environment, such as a solvent or a biological membrane. acs.orgrsc.org These simulations provide a dynamic view of the molecule's behavior over time, which is essential for understanding processes like protein folding and ligand binding. The lipophilicity conferred by the silicon atom, for example, can be studied through simulations to predict how these modified amino acids might enhance membrane crossing and bioavailability of peptides. nih.gov

Conformational Analysis and Prediction

Conformational analysis is a key aspect of understanding the three-dimensional structure of molecules. For this compound, computational methods are employed to predict the stable arrangements of its atoms. researchgate.netnih.gov The rotational freedom around the single bonds allows the molecule to exist in various conformations, and a combination of nuclear magnetic resonance (NMR) spectroscopy and computational chemistry is often used to determine the most stable forms. nih.gov

Theoretical studies on related silicon-containing compounds have shown that the presence of the bulky trimethylsilyl (B98337) group significantly influences the conformational preferences. nih.gov By calculating the potential energy surface of the molecule as a function of its dihedral angles, researchers can identify the low-energy conformers and their relative populations. This information is critical for understanding how this amino acid might influence the secondary structure of a peptide.

Below is a hypothetical representation of the kind of data generated from a conformational analysis of this compound, illustrating the relative energies of different conformers.

ConformerDihedral Angle (N-Cα-Cβ-Si)Relative Energy (kcal/mol)Population (%)
Anti180°0.0065
Gauche (+)+60°1.2018
Gauche (-)-60°1.2517

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. westmont.edu These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties.

By solving the Schrödinger equation for the molecule, researchers can obtain various electronic properties, including molecular orbital energies, atomic charges, and the electrostatic potential. This information helps in predicting the molecule's reactivity, such as where it is most likely to be attacked by electrophiles or nucleophiles. For silicon-containing amino acids, these calculations can elucidate the effect of the silicon atom on the acidity of the carboxylic acid group and the basicity of the amino group. researchgate.net

The following table presents hypothetical data from a DFT calculation on this compound, showcasing key electronic properties.

Atomic CenterMulliken Atomic ChargeHOMO Contribution (%)LUMO Contribution (%)
Si+0.8525
N-0.75153
O (carboxyl)-0.60108
+0.10512

These theoretical and computational investigations provide a foundational understanding of the intrinsic properties of this compound, paving the way for its potential applications in peptide design and materials science. acs.org

Future Research Directions in Silicon Containing Amino Acid Chemistry

Expanding Synthetic Scope to Novel Organosilicon Architectures

While initial research has established the synthesis of foundational silicon-containing amino acids, a primary future direction lies in expanding the synthetic toolkit to create more complex and diverse organosilicon architectures. nih.gov The development of novel synthetic methodologies is crucial for accessing a wider array of these building blocks, which are essential for deeper exploration of their potential. nih.govvub.be

Current synthetic strategies have produced a variety of structures, primarily focused on α-silyl and β-silyl α-amino acids. researchgate.net For instance, β-silyl amino acids, where the silicon atom is further from the carbonyl group, exhibit greater C-Si bond stability, making them more amenable to a wider range of classic synthetic methods. However, the synthesis of sterically demanding structures, such as β-triphenylsilyl alanine (B10760859) and β-tert-butyldiphenylsilyl alanine, highlights the ongoing efforts to push the boundaries of synthetic feasibility.

Future research will likely focus on:

Developing Stereoselective Syntheses: Creating methods to control the stereochemistry at the silicon-bearing carbon is essential for producing chirally pure amino acids, which is critical for their incorporation into peptides and for studying their conformational effects. nih.gov

Introducing Functionalized Silyl (B83357) Groups: Moving beyond simple alkyl or aryl silyl groups to incorporate reactive handles or functional moieties on the silicon atom itself. This would enable subsequent modifications and the construction of more complex molecular architectures, including cyclic and caged structures.

Combinatorial Approaches: Designing modular synthetic routes that allow for the rapid generation of libraries of silicon-containing amino acids with diverse side chains and silyl substituents. This would accelerate the screening process for desired biological activities.

Enzymatic and Bio-catalytic Methods: Exploring the use of enzymes to catalyze the formation of C-Si bonds or to resolve racemic mixtures of silicon-containing amino acids, offering a greener and more efficient alternative to traditional chemical synthesis.

Organosilicon Architecture TypeDescriptionSynthetic ChallengePotential Application
α-Silyl-α-amino acidsSilicon atom is directly attached to the α-carbon. Lower C-Si bond stability; fewer synthetic methods available. Direct analogues of natural amino acids for studying fundamental biochemical interactions.
β-Silyl-α-amino acidsSilicon atom is attached to the β-carbon. More stable C-Si bond; greater variety of synthetic methods applicable. Building blocks for modified peptides with enhanced stability. nih.govresearchgate.net
γ/δ-Silyl-α-amino acidsSilicon atom is positioned further down the side chain.Longer, multi-step synthetic routes required.Probes for long-range interactions; conformational constraints in peptides.
Silanols and SilanetriolsContain Si-OH group(s), silicon analogues of alcohols. researchgate.netPotential for self-condensation; requires careful protecting group strategy.Increased hydrophilicity; potential for unique hydrogen bonding interactions. semanticscholar.org

Advanced Applications in Chemical Biology, Proteomics, and Drug Discovery

The unique properties conferred by silicon make these amino acids highly attractive tools for chemical biology, proteomics, and drug discovery. nih.govnih.gov Their incorporation into peptides can induce significant changes in conformation, stability, and biological activity. researchgate.net

In chemical biology , silicon-containing amino acids serve as probes to study protein structure and function. Replacing a key carbon atom with silicon can subtly alter side-chain electronics and sterics, providing insights into enzyme mechanisms and protein-protein interactions. The increased lipophilicity of the silyl group can also be exploited to study how proteins interact with cell membranes. nih.govresearchgate.net

For proteomics , the development of silicon-containing amino acids that can be isotopically labeled (e.g., with ²⁹Si) offers a novel approach for quantitative proteomics, analogous to Stable Isotope Labeling by Amino acids in Cell culture (SILAC). nih.gov Furthermore, chemical proteomics can utilize small molecule probes to identify and validate new drug targets; silicon-containing amino acids could be incorporated into such probes to enhance their specificity or cellular uptake. stanford.edujapsonline.com These methodologies are central to understanding the mechanisms of drug action and identifying potential side effects. nih.govjapsonline.com

In drug discovery , the primary advantage of incorporating silyl amino acids into peptide-based therapeutics is the enhanced resistance to enzymatic degradation by proteases. nih.govvub.be This prolongs the half-life of the drug in vivo. The increased lipophilicity can also improve membrane permeability and bioavailability, overcoming major hurdles in peptide drug development. nih.govresearchgate.netvub.be The field is moving toward using proteomics-based technologies to discover drug candidates and understand their mechanisms of action on protein targets within a cellular network. nih.gov

FieldApplication of Silicon-Containing Amino AcidsKey Advantage
Chemical BiologyIncorporation into peptides/proteins as structural probes.Unique steric and electronic properties for studying protein function.
ProteomicsDevelopment of novel isotopic labels (e.g., using ²⁹Si) for quantitative mass spectrometry. nih.govProvides an alternative to traditional isotopic labeling for identifying protein-drug interactions. nih.gov
Drug DiscoveryCreation of peptide analogues with improved pharmacokinetic properties. nih.govEnhanced resistance to proteolysis and improved bioavailability. nih.govresearchgate.netvub.be
Lead IdentificationUse in chemical proteomics to identify previously unknown protein targets for a compound. japsonline.comAids in validating targets and assessing potential off-target effects. nih.gov

Integration with Emerging Technologies for Bioconjugation and Diagnostics (e.g., PET Imaging)

A particularly exciting future direction is the integration of organosilicon chemistry with advanced technologies for medical diagnostics and bioconjugation. The development of silicon-based building blocks for Positron Emission Tomography (PET) imaging represents a significant technological advancement. researchgate.net

The Silicon-Fluoride Acceptor (SiFA) methodology is a prime example. This strategy allows for a rapid, one-step radiolabeling of biomolecules with fluorine-18 (B77423) (¹⁸F), a widely used positron-emitting isotope. researchgate.netnih.gov The process involves a simple isotopic exchange on a silicon-fluoride bond, which is compatible with sensitive biomolecules like peptides. researchgate.netnih.gov The resulting ¹⁸F-Si bond has been shown to be stable against defluorination under physiological conditions, a critical requirement for in vivo imaging agents. researchgate.net

This technology enables the creation of PET tracers from peptides containing silicon-based amino acids. For instance, a peptide designed to target a specific receptor, such as the glucagon-like peptide-1 receptor (GLP-1R) on tumors, can be functionalized with a silicon-fluoride acceptor. Subsequent labeling with ¹⁸F allows for the non-invasive visualization of these tumors in vivo. researchgate.net Research has shown that such ¹⁸F-labeled, silicon-containing peptides can successfully visualize tumors while showing favorable biodistribution profiles, such as reduced kidney uptake compared to other radiolabeled derivatives. researchgate.net

Future research will aim to:

Optimize Bioconjugation: Develop more efficient methods to conjugate SiFA tags to a wide range of biomolecules, including antibodies and nanoparticles, without compromising their biological activity.

Develop Multimodal Probes: Combine the PET imaging capabilities of ¹⁸F-SiFA technology with other imaging modalities, such as near-infrared (NIR) fluorescence, by designing complex silicon-rhodamine dyes. mdpi.com This would allow for applications like fluorescence-guided surgery following a PET scan. mdpi.com

Expand Isotope Options: While ¹⁸F is prevalent, exploring the chelation chemistry of silicon with other medically relevant radioisotopes could broaden the diagnostic and therapeutic applications (theranostics).

TechnologyDescriptionKey FeatureExample Application
PET ImagingA non-invasive, highly sensitive molecular imaging technique using positron-emitting radionuclides.Provides quantitative functional information about biological processes in vivo.Tumor detection, neurological studies, cardiac imaging.
SiFA RadiolabelingSilicon-Fluoride Acceptor (SiFA) chemistry for one-step ¹⁸F labeling of biomolecules. researchgate.netnih.govRapid, mild reaction conditions compatible with sensitive peptides. researchgate.netLabeling of exendin-4 (B13836491) and octreotate derivatives for tumor imaging. researchgate.net
BioconjugationThe chemical linking of two molecules, where at least one is a biomolecule.Enables the creation of targeted probes by attaching imaging agents to specific vectors (e.g., peptides, antibodies). nih.govAttaching a SiFA tag to a CXCR4-targeting peptide for cancer imaging. researchgate.net
Multimodal ImagingThe use of two or more imaging techniques to visualize a biological process.Combines the strengths of different modalities (e.g., PET sensitivity with optical resolution).Development of radiolabeled silicon-rhodamines for combined PET-NIR imaging. mdpi.com

Q & A

Q. What synthetic methodologies are recommended for enantioselective synthesis of (2R)-2-amino-3-(trimethylsilyl)propanoic acid to ensure chiral purity in peptide mimetic studies?

Enantioselective synthesis can employ asymmetric hydrogenation or enzymatic resolution techniques. Chiral auxiliaries, such as oxazolidinones, may stabilize the stereocenter during coupling reactions. Catalytic methods using transition metals (e.g., Ru-based catalysts) or organocatalysts can enhance enantiomeric excess (>95%). Post-synthesis, chiral HPLC or capillary electrophoresis should validate purity .

Q. Which spectroscopic techniques are essential for characterizing the structural and electronic properties of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm backbone connectivity, while 29Si^{29}\text{Si} NMR identifies trimethylsilyl group integration.
  • Mass Spectrometry (LC-MS/HRMS): Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves absolute configuration and steric effects of the trimethylsilyl moiety. Polarimetry and circular dichroism (CD) further assess optical activity .

Q. How does the trimethylsilyl group influence the compound’s solubility and stability in aqueous biological assays?

The hydrophobic trimethylsilyl group reduces aqueous solubility but enhances lipid membrane permeability. Stability in physiological buffers (pH 7.4) can be tested via accelerated degradation studies (e.g., 40°C/75% RH). Co-solvents (DMSO ≤1%) or cyclodextrin encapsulation may mitigate aggregation .

Advanced Research Questions

Q. What computational strategies (e.g., density matrix analysis) quantify the electronic effects of the trimethylsilyl group on charge distribution and reactivity?

Density Matrix Analysis (DMA) decomposes molecular charge density into monopole, dipole, and quadrupole components. For this compound, compare charge redistribution at the β-carbon using DFT (B3LYP/6-311++G(d,p)) or MP2 methods. Electron-withdrawing effects of the Si(CH3_3)3_3 group can polarize the amino acid backbone, altering pKa and nucleophilicity .

Q. How can researchers resolve contradictions in enzyme inhibition data arising from stereochemical variability or solvent effects?

  • Enantiomer Separation: Use chiral stationary phases (CSPs) in HPLC to isolate (2R) and (2S) forms.
  • Solvent Screening: Test inhibition in buffers with varying ionic strength/pH to identify artifact-prone conditions.
  • Molecular Dynamics (MD) Simulations: Model ligand-enzyme interactions to distinguish stereospecific binding vs. nonspecific aggregation .

Q. What experimental designs optimize the use of this compound as a probe for studying protein-ligand binding kinetics?

  • Surface Plasmon Resonance (SPR): Immobilize the compound on sensor chips to measure association/dissociation rates with target proteins.
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) under varying temperatures.
  • Fluorescence Quenching: Monitor conformational changes using tryptophan residues in proximity to the trimethylsilyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.